molecular formula C9H4Br2N2O2 B2734874 3,8-Dibromo-6-nitroquinoline CAS No. 696611-46-8

3,8-Dibromo-6-nitroquinoline

Cat. No.: B2734874
CAS No.: 696611-46-8
M. Wt: 331.951
InChI Key: IPAXEFNOGMMLJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dibromo-6-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method starts with 6-nitroquinoline, which undergoes bromination to yield a mixture of 3-bromo-6-nitroquinoline and this compound . The reaction conditions often involve the use of bromine in the presence of a suitable solvent and catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,8-Dibromo-6-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base to facilitate the reaction.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although specific conditions for this compound are less documented.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atoms.

    Reduction: 3,8-Dibromo-6-aminoquinoline.

    Oxidation: Products depend on the specific oxidizing agent and conditions used.

Mechanism of Action

The mechanism of action of 3,8-Dibromo-6-nitroquinoline involves its interaction with molecular targets through its reactive bromine and nitro groups. These groups can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on biological molecules. The nitro group can also undergo reduction to form an amino group, which may further interact with biological targets. The exact molecular pathways and targets depend on the specific application and the nature of the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-nitroquinoline: Similar structure but with only one bromine atom, leading to different reactivity and applications.

    6,8-Dibromoquinoline:

    8-Nitroquinoline: Contains a nitro group but no bromine atoms, resulting in different reactivity patterns.

Uniqueness

3,8-Dibromo-6-nitroquinoline is unique due to the presence of both bromine and nitro groups, which significantly enhance its reactivity and versatility in chemical reactions. This dual functionality allows for a broader range of applications in synthetic chemistry and potential biological activities compared to its mono-substituted or non-substituted counterparts .

Properties

IUPAC Name

3,8-dibromo-6-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2N2O2/c10-6-1-5-2-7(13(14)15)3-8(11)9(5)12-4-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAXEFNOGMMLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1[N+](=O)[O-])Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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